molecular formula C6H10N4O6 B3056153 2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid CAS No. 6943-40-4

2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid

Cat. No. B3056153
CAS RN: 6943-40-4
M. Wt: 234.17 g/mol
InChI Key: DRCKQIHCLNGOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2,2’-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid is available in 3D . The monoisotopic mass of the molecule is 234.060028 Da .

Scientific Research Applications

Colorimetric and Electrochemical Sensors for Metal Ions

2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid derivatives have been used in the development of colorimetric and electrochemical sensors for metal ions. These sensors show high selectivity towards specific metal ions such as mercury, as demonstrated by naked eye detection and UV–Vis spectra. The oxidative electropolymerization of these derivatives on glassy carbon electrodes leads to electrodes coated with complexing polymers capable of detecting metal ions through techniques like anodic stripping voltammetry (Buica et al., 2018).

Antibacterial Studies

Compounds based on 2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid have been prepared and studied for their antibacterial properties. Coordination complexes of this compound with various metals were tested against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity (Rehman et al., 2011).

Mercury Ions Detection

Specific derivatives of 2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid have been developed as multi-signal sensor platforms for the detection of mercury ions in aqueous solutions. These sensors use colorimetric and electrochemical methods for mercury ions detection, offering selectivity and sensitivity for these ions (Buica et al., 2019).

Biomedical and Environmental Applications

The stability constants of metal complexes involving 2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid and related compounds have been critically evaluated for their biomedical and environmental applications. These evaluations cover a range of complexones, highlighting the importance of selecting high-quality data for specific applications (Anderegg et al., 2005).

Radiopharmaceuticals Development

Derivatives of 2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid have been studied for their potential use in radiopharmaceuticals. These studies involve the development of novel preparation methods and structural prediction in solution, contributing to the advancement of diagnostic imaging agents (Shi et al., 2019).

properties

IUPAC Name

2-[2-[carboxymethyl(nitroso)amino]ethyl-nitrosoamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O6/c11-5(12)3-9(7-15)1-2-10(8-16)4-6(13)14/h1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCKQIHCLNGOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)N=O)N(CC(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287917
Record name 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid

CAS RN

6943-40-4
Record name NSC53413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Reactant of Route 2
2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Reactant of Route 3
Reactant of Route 3
2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Reactant of Route 4
2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Reactant of Route 5
2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid
Reactant of Route 6
2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.